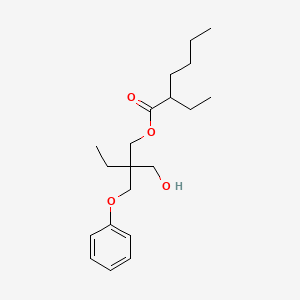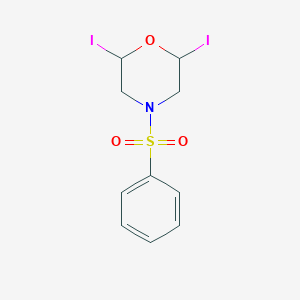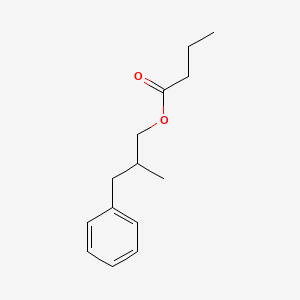
2-Methyl-3-phenylpropyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-phenylpropyl butanoate is an ester compound known for its pleasant aroma, often used in the fragrance and flavor industry. Esters like this compound are characterized by their general formula RCOOR’, where R and R’ are alkyl or aryl groups . This compound is particularly notable for its fruity scent, making it a valuable component in perfumes and flavorings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methyl-3-phenylpropyl butanoate can be synthesized through the esterification of 2-Methyl-3-phenylpropanol with butanoic acid. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of acid chlorides or anhydrides instead of carboxylic acids to increase the reaction rate and yield. The process involves the reaction of 2-Methyl-3-phenylpropanol with butanoyl chloride in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct .
Types of Reactions:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Catalysts like sodium methoxide are used to facilitate the exchange of ester groups.
Major Products:
Hydrolysis: 2-Methyl-3-phenylpropanol and butanoic acid.
Reduction: 2-Methyl-3-phenylpropanol.
Transesterification: A different ester depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-phenylpropyl butanoate has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-3-phenylpropyl butanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. At the molecular level, the ester bond in this compound can undergo hydrolysis, releasing the corresponding alcohol and acid, which may further interact with biological pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl butanoate: Known for its apple-like aroma.
Ethyl butanoate: Has a pineapple-like scent.
2-Methylpropyl propanoate: Known for its rum-like aroma.
Uniqueness: 2-Methyl-3-phenylpropyl butanoate is unique due to its specific structure, which imparts a distinct fruity aroma that is different from other esters. Its combination of a phenyl group and a butanoate ester makes it particularly valuable in creating complex fragrance profiles .
Eigenschaften
CAS-Nummer |
652984-31-1 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
(2-methyl-3-phenylpropyl) butanoate |
InChI |
InChI=1S/C14H20O2/c1-3-7-14(15)16-11-12(2)10-13-8-5-4-6-9-13/h4-6,8-9,12H,3,7,10-11H2,1-2H3 |
InChI-Schlüssel |
YBSUKZUKFZUWMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCC(C)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-{7-[(But-2-yn-1-yl)oxy]hepta-1,3-diene-6,6-diyl}dibenzene](/img/structure/B12526216.png)
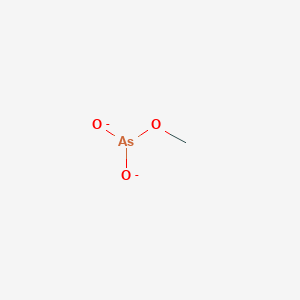
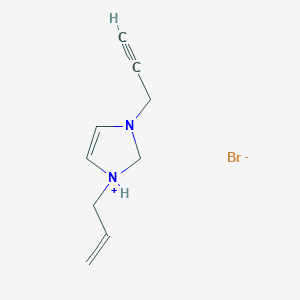
![N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B12526229.png)
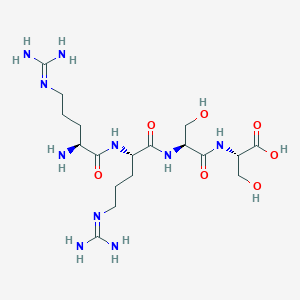
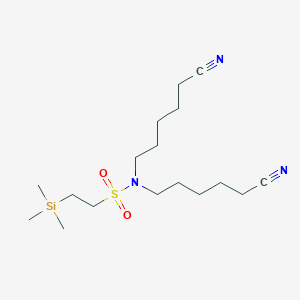
![3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B12526256.png)
![6-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526263.png)
![1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene](/img/structure/B12526267.png)
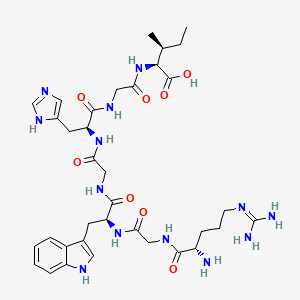
![2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide](/img/structure/B12526287.png)
